molecular formula C11H21NO5S B2923502 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-21-6

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate

Cat. No.: B2923502
CAS No.: 1033718-21-6
M. Wt: 279.35
InChI Key: QZMISUGTEOFBGE-KYZUINATSA-N
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Description

Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is an intriguing compound with distinct structural features and a variety of applications in scientific research. This article delves into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with cyclobutanone derivatives.

  • Steps

    • Cyclobutanone is reacted with methanesulfonyl chloride under basic conditions to form (1r,3r)-3-(methanesulfonyloxy)cyclobutanone.

    • This intermediate undergoes nucleophilic substitution with N-methylcarbamic acid tert-butyl ester.

  • Conditions: : Typically, reactions are conducted in inert atmospheres with solvents such as dichloromethane, and temperatures are carefully controlled.

Industrial Production Methods

Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : It can undergo nucleophilic substitution where the methanesulfonyloxy group is replaced by various nucleophiles.

  • Hydrolysis: : Under acidic or basic conditions, it can hydrolyze to yield respective carboxylate and amine products.

  • Oxidation and Reduction: : Although less common, certain conditions can induce redox reactions, altering the oxidation state of the central carbamate structure.

Common Reagents and Conditions

  • Reagents: : Sodium hydride, methanesulfonyl chloride, tert-butyl alcohol, etc.

  • Conditions: : Mostly conducted in inert solvents like dichloromethane or acetonitrile, often at low to ambient temperatures.

Major Products

The products vary with the reaction type. Substitution yields various derivatives depending on the nucleophile, while hydrolysis results in tert-butylamine and corresponding acids.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

Biology

In biology, it functions as a precursor for synthesizing bioactive molecules and probes, aiding in the study of enzyme functions and cellular processes.

Medicine

Industry

In industrial chemistry, it can be employed in the synthesis of high-value chemicals and materials, leveraging its reactive moieties.

Mechanism of Action

Molecular Targets and Pathways

The compound's activity often revolves around its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison

  • tert-Butyl N-methylcarbamate: : Lacks the cyclobutyl and methanesulfonyloxy groups, leading to different reactivity and applications.

  • tert-Butyl cyclobutylcarbamate: : Lacks the N-methyl group, altering its chemical behavior and biological activity.

Uniqueness

Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications.

List of Similar Compounds

  • Tert-butyl N-methylcarbamate

  • Tert-butyl cyclobutylcarbamate

  • N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate

Hope this helps you to get the full picture of this compound. Curious to hear what you plan to do with this info!

Properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMISUGTEOFBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136611
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033718-21-6
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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